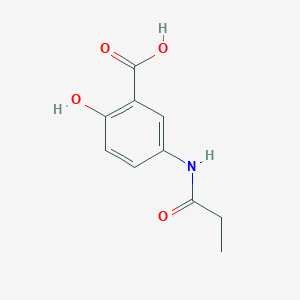

2-Hydroxy-5-propanamidobenzoic acid

Vue d'ensemble

Description

2-Hydroxy-5-propanamidobenzoic acid is a derivative of hydroxybenzoic acid, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a hydroxyl group and a propanamide group attached to a benzoic acid core, making it a versatile molecule in both synthetic and applied chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-propanamidobenzoic acid typically involves the functionalization of hydroxybenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenol derivatives under high temperature and pressure conditions . Another approach includes the amidation of 2-hydroxy-5-carboxybenzoic acid with propanamide under suitable catalytic conditions.

Industrial Production Methods: Industrial production often employs catalytic carriers and solid alkali to enhance yield and efficiency. For instance, using catalytic carriers like NaCl or KCl and solid alkali such as Na₂CO₃ or K₂CO₃ can improve the heat transfer effect, reduce energy consumption, and increase yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-5-propanamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

2-Hydroxy-5-propanamidobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-propanamidobenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.

Antimicrobial Activity: It disrupts microbial cell walls and interferes with essential enzymatic processes.

Comparaison Avec Des Composés Similaires

Salicylic Acid: Known for its anti-inflammatory and keratolytic properties.

p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness: 2-Hydroxy-5-propanamidobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanamide group enhances its solubility and bioavailability compared to other hydroxybenzoic acids.

Activité Biologique

2-Hydroxy-5-propanamidobenzoic acid, also known as N-propionyl mesalazine, is a derivative of hydroxybenzoic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. It is recognized for its potential therapeutic applications, especially in inflammatory conditions and as an anti-inflammatory agent.

Chemical Structure

The molecular formula of this compound is C10H11NO3, with a molecular weight of 193.20 g/mol. The structure features a benzoic acid core with a hydroxyl group and a propanamide substituent, contributing to its unique chemical properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses. For instance, studies have demonstrated its ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell models .

The anti-inflammatory action of this compound is thought to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. This pathway plays a crucial role in the expression of genes involved in inflammation. By inhibiting NF-κB activation, the compound effectively reduces the transcription of inflammatory genes.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its bioavailability is influenced by its solubility and the presence of food in the gastrointestinal tract. Studies indicate that it reaches peak plasma concentrations within a few hours post-administration .

Clinical Applications

- Ulcerative Colitis : A clinical study evaluated the efficacy of this compound in patients with ulcerative colitis. The results indicated significant improvement in clinical symptoms and endoscopic findings compared to placebo controls .

- Rheumatoid Arthritis : Another study focused on its use as an adjunct therapy in rheumatoid arthritis patients. Participants receiving this compound reported reduced joint pain and swelling, alongside improved quality of life metrics.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-hydroxy-5-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588219 | |

| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-80-0 | |

| Record name | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93968-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.